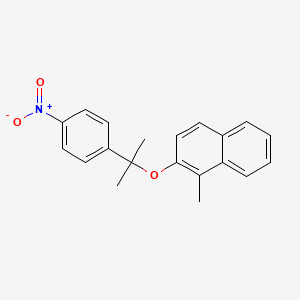

alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether

Description

α,α-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether is a nitroaromatic ether compound characterized by a naphthyl backbone substituted with a methyl group at the 1-position and an α,α-dimethyl-4-nitrobenzyl ether moiety at the 2-position. Its molecular formula is C₂₁H₂₁NO₃, with a molecular weight of 485.385 g/mol and a CAS registry number of 303060-55-1 . This compound is commercially available through AldrichCPR and is primarily utilized in synthetic organic chemistry for applications such as photolabile protecting groups or intermediates in the synthesis of pharmaceuticals and agrochemicals. Its structure combines steric hindrance (from the dimethyl groups) and electron-withdrawing effects (from the nitro group), which may influence its reactivity and stability compared to analogous naphthyl ethers.

Properties

CAS No. |

14851-08-2 |

|---|---|

Molecular Formula |

C20H19NO3 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

1-methyl-2-[2-(4-nitrophenyl)propan-2-yloxy]naphthalene |

InChI |

InChI=1S/C20H19NO3/c1-14-18-7-5-4-6-15(18)8-13-19(14)24-20(2,3)16-9-11-17(12-10-16)21(22)23/h4-13H,1-3H3 |

InChI Key |

XLNWRKTUAZDOFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)OC(C)(C)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether typically involves the reaction of alpha,alpha-dimethyl-4-nitrobenzyl chloride with 1-methyl-2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohols and phenols.

Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Hydrochloric acid, sodium hydroxide.

Nucleophilic Aromatic Substitution: Amines, thiols, elevated temperatures.

Major Products Formed:

Reduction: Alpha,alpha-dimethyl-4-aminobenzyl 1-methyl-2-naphthyl ether.

Substitution: 1-methyl-2-naphthol, alpha,alpha-dimethyl-4-nitrobenzyl alcohol.

Nucleophilic Aromatic Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Drug Development

Alpha, alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether has been investigated for its potential as a prodrug in cancer therapy. Prodrugs are compounds that undergo metabolic conversion to become active pharmacological agents. Research indicates that this compound can release chemotherapeutic agents selectively under hypoxic conditions, making it a candidate for targeted cancer therapies. For instance, studies have demonstrated that nitroaromatic compounds can be designed to activate in low oxygen environments typical of solid tumors, thereby enhancing therapeutic efficacy while minimizing systemic toxicity .

Fluorescent Probes

The compound has also been employed as a fluorescent probe for imaging applications. Its nitro group can be selectively reduced by nitroreductase enzymes, leading to a significant increase in fluorescence. This property allows for sensitive detection of hypoxia in biological systems. Recent advancements have shown that derivatives of this compound can achieve high sensitivity and specificity in imaging hypoxic tumors in live cells and animal models .

Table 1: Fluorescent Properties of Alpha, Alpha-Dimethyl-4-Nitrobenzyl 1-Methyl-2-Naphthyl Ether Derivatives

| Derivative | Detection Limit (ng/mL) | Fluorescence Enhancement | Application |

|---|---|---|---|

| Compound A | 48 | 15-fold | Tumor Imaging |

| Compound B | 18.6 | 55-fold | Hypoxia Detection |

Photochemistry

In photochemistry, alpha, alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether serves as a photoremovable protecting group (PPG). PPGs are crucial in organic synthesis and materials science for their ability to release active species upon light irradiation. The compound's ability to undergo photolysis to release naphthol derivatives makes it useful in the development of light-responsive materials and drug delivery systems .

Case Study 1: Hypoxia-Activated Prodrugs

A study evaluated the cytotoxic effects of alpha, alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether as part of a series of prodrugs designed to target prostate cancer cells under hypoxic conditions. The results indicated that the prodrug exhibited significantly enhanced antiproliferative effects compared to non-targeted therapies. The mechanism involved selective activation by reductive enzymes prevalent in tumor microenvironments .

Case Study 2: Imaging Hypoxia in Tumors

Another research project utilized derivatives of alpha, alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether for real-time imaging of hypoxia in living tissues. The study demonstrated that these compounds could effectively visualize hypoxic regions within tumors, providing insights into tumor biology and aiding in the assessment of therapeutic responses .

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the ether linkage can be cleaved under specific conditions. These transformations can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes or receptors, thereby exerting their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Selected Naphthyl Ether Derivatives

| Compound Name | CAS Number | Molecular Weight (g/mol) | Notable Structural Features |

|---|---|---|---|

| α,α-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether | 303060-55-1 | 485.385 | Nitrobenzyl group, dimethyl substitution |

| Benzyl 1-methyl-2-naphthyl ether | 303095-31-0 | 485.385 | Benzyl group (no nitro substitution) |

| Methyl methyl(1-naphthyl)phenylsilyl ether | 303095-31-0 | 485.385 | Silyl ether linkage, phenyl substitution |

| 2-Methoxynaphthalene (2-naphthyl methyl ether) | 93-04-9 | 158.20 | Simple methoxy group, no bulky substituents |

Structural and Functional Differences

The dimethyl substitution at the benzyl α-position increases steric hindrance, which may reduce nucleophilic attack at the ether oxygen compared to less hindered derivatives like 2-methoxynaphthalene.

Molecular Weight and Complexity :

- α,α-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether (MW 485.385) is significantly heavier than simpler naphthyl ethers (e.g., 2-methoxynaphthalene, MW 158.20), reflecting its multifunctional substituents. This complexity may limit its volatility but improve thermal stability .

Synthetic Applications :

- Compounds with silyl ether linkages (e.g., methyl methyl(1-naphthyl)phenylsilyl ether) are often used as protecting groups in silicon-based chemistry, whereas nitrobenzyl ethers like the target compound are more relevant in photoresist or prodrug synthesis due to their light-sensitive nitro groups .

Biological Activity

Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, a study reported that the compound showed cytotoxic effects against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like 5-fluorouracil .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cells . Additionally, molecular docking studies suggest strong binding affinity to thymidylate synthase, a key enzyme in DNA synthesis, indicating a potential mechanism for its cytotoxic effects .

Case Study 1: In Vivo Efficacy

In an animal model study involving female rats with induced breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis showed decreased tumor cell proliferation and increased apoptosis markers in treated animals .

Case Study 2: Comparative Analysis

A comparative study evaluated the efficacy of this compound against other known anticancer agents. The results indicated that while the compound is effective, it exhibits a unique profile of side effects that may differ from traditional chemotherapeutics .

Toxicological Profile

While the biological activity of this compound is promising, its toxicological profile must be considered. Preliminary mutagenicity tests have shown mixed results; however, further studies are required to fully elucidate its safety profile in vivo .

Q & A

Q. Basic Research Focus

- NMR : Compare H and C spectra to reference data. For instance, the methyl groups on the benzyl moiety should appear as singlets at δ ~1.8–2.0 ppm, while the nitro group deshields adjacent protons (δ ~8.0–8.5 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 485.385 (C₃₀H₂₇NO₃) .

- XRD : Crystallographic data (e.g., COD entry 7100476 for analogous nitroaromatic ethers) validate bond lengths and angles, ensuring no steric distortion .

What strategies resolve contradictions in NMR data when analyzing steric effects in this compound?

Advanced Research Focus

Discrepancies in splitting patterns or chemical shifts may arise from hindered rotation or crystal packing. Methodological approaches include:

- Variable-Temperature NMR : Conduct experiments at −40°C to 100°C to observe coalescence of split peaks, indicating dynamic stereochemistry .

- Comparative Analysis : Cross-reference with XRD data (e.g., diphenyl ethers with nitro substituents) to correlate spatial arrangements with spectral features .

- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software, accounting for van der Waals interactions between methyl and naphthyl groups .

How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

The nitro group at the para position stabilizes transition states via resonance and inductive effects:

- Activation Energy Reduction : Nitro-substituted benzyl ethers exhibit 2–3× faster SN2 reactivity compared to non-nitro analogs in DMSO .

- Competing Pathways : Monitor byproducts (e.g., elimination products) via GC-MS when using strong bases like NaH, as steric hindrance from dimethyl groups may favor E2 over SN2 .

How can researchers design experiments to assess the photostability of this compound under UV exposure?

Q. Methodological Focus

- Accelerated Degradation : Irradiate samples in quartz cells (λ = 254 nm) and monitor decomposition via UV-Vis (absorbance decay at λmax ~255 nm) .

- Product Identification : Use LC-MS/MS to detect nitroso or phenolic byproducts, correlating degradation pathways with Hammett substituent constants .

What are the challenges in interpreting crystallographic data for this compound due to its non-planar structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.